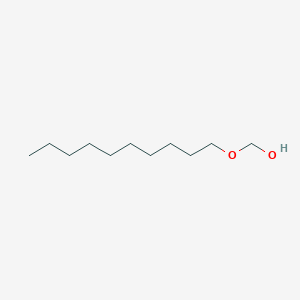
Decyloxy-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyloxy-Methanol is an organic compound belonging to the class of hemiacetals. It has the chemical formula C11H24O2 and a molecular weight of 188.307 g/mol . This compound is characterized by the presence of a decyloxy group attached to a methanol molecule, making it a unique structure within its class .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyloxy-Methanol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where decanol and formaldehyde are reacted under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or sodium hydroxide are often used to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Decyloxy-Methanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Decyloxy-Methanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable intermediates. In biological systems, it may interact with enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Methoxy-Methanol: Similar in structure but with a methoxy group instead of a decyloxy group.
Ethyloxy-Methanol: Contains an ethyloxy group, making it less hydrophobic compared to Decyloxy-Methanol.
Butyloxy-Methanol: Features a butyloxy group, providing different solubility and reactivity properties.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and makes it suitable for specific industrial applications .
Properties
Molecular Formula |
C11H24O2 |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
decoxymethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h12H,2-11H2,1H3 |
InChI Key |
CDMVCFBAVCCGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R,5S)-4-hydroxy-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759447.png)


![N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide](/img/structure/B10759481.png)
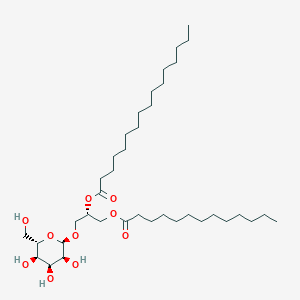
![2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759489.png)
![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)
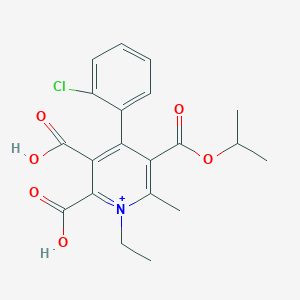

![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)
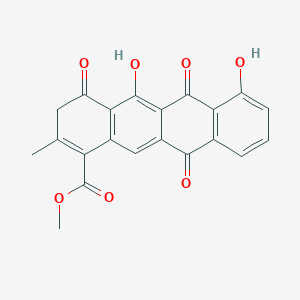
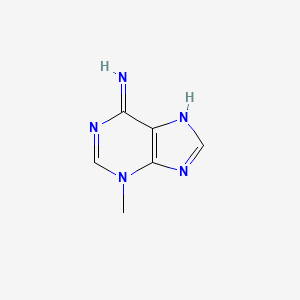
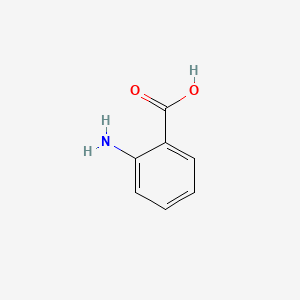
![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)
